molecular formula C12H14N2O B13950244 3-Amino-3-(isoquinolin-1-yl)propan-1-ol

3-Amino-3-(isoquinolin-1-yl)propan-1-ol

Cat. No.: B13950244
M. Wt: 202.25 g/mol
InChI Key: OTMYNXVIGDJIGB-UHFFFAOYSA-N
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Description

3-Amino-3-(isoquinolin-1-yl)propan-1-ol is a secondary alcohol featuring an isoquinoline aromatic heterocycle and an amino group. Isoquinoline derivatives are of significant interest in medicinal chemistry due to their biological activity, including antimicrobial, anticancer, and central nervous system effects.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

3-amino-3-isoquinolin-1-ylpropan-1-ol

InChI

InChI=1S/C12H14N2O/c13-11(6-8-15)12-10-4-2-1-3-9(10)5-7-14-12/h1-5,7,11,15H,6,8,13H2

InChI Key

OTMYNXVIGDJIGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C(CCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(isoquinolin-1-yl)propan-1-ol typically involves the reaction of isoquinoline with an appropriate amino alcohol. One common method involves the use of mesoporous silica MCM-41 functionalized with 3-aminopropyltriethoxy silane by Sol-Gel methodology . Another approach involves the oxidative cross-coupling reaction between isoquinolines and 2-naphthols, providing a straightforward and scalable route to acquire the desired compound .

Industrial Production Methods

Industrial production methods for 3-Amino-3-(isoquinolin-1-yl)propan-1-ol are not well-documented in the literature. the scalability of the oxidative cross-coupling reaction suggests that it could be adapted for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(isoquinolin-1-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions typically occur under mild to moderate conditions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Amino-3-(isoquinolin-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

  • Aromatic Substituents: Isoquinoline vs. Phenyl Groups: The presence of an isoquinoline moiety (as in the target compound) introduces a fused bicyclic aromatic system, which enhances lipophilicity and may influence receptor binding compared to simpler phenyl derivatives (e.g., 3-Amino-3-(2-aminophenyl)propan-1-ol).
  • Functional Groups: The hydrochloride salt of 3-Amino-1-(dihydroisoquinolinyl)propan-1-one (CAS 1046757-39-4) includes a ketone group, which may increase reactivity compared to the alcohol group in the target compound.

Hazard Profiles

  • Acute Toxicity: 3-Amino-3-(2-aminophenyl)propan-1-ol is classified as H302 (harmful if swallowed) and H319 (causes eye irritation). The base compound 3-Aminopropan-1-ol exhibits low acute toxicity (LD₅₀ > 2,000 mg/kg in rats), suggesting that aromatic substituents exacerbate hazards.
  • Irritation Potential: Skin and eye irritation (H315, H319) are noted for phenyl-substituted analogs, while the dihydroisoquinoline derivative is labeled as an irritant.

Physicochemical Properties

  • Water Solubility: 3-Aminopropan-1-ol is highly water-soluble (100 g/100 mL at 25°C), whereas aromatic derivatives likely have reduced solubility due to increased hydrophobicity.
  • Thermal Stability: The dihydroisoquinoline derivative’s hydrochloride salt has a higher molecular weight (240.73 g/mol) and may exhibit greater thermal stability compared to non-salt forms.

Research Implications and Limitations

  • Data Gaps: Direct data for 3-Amino-3-(isoquinolin-1-yl)propan-1-ol are absent in the provided evidence.
  • Substituent Effects: The isoquinoline group’s electron-rich aromatic system could enhance binding to biological targets but may also increase toxicity risks compared to phenyl analogs.

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